molecular formula C9H16N2O2 B1386448 1-(2-Dimethylaminoacetyl)-piperidin-4-one CAS No. 1157888-64-6

1-(2-Dimethylaminoacetyl)-piperidin-4-one

Cat. No. B1386448
M. Wt: 184.24 g/mol
InChI Key: MQSHFKVTQSFPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Dimethylaminoacetyl)-piperidin-4-one, also known as DMAP, is a versatile organic compound and a common reagent in organic synthesis. It is a highly useful molecule with a wide range of applications in the scientific and industrial sectors, including drug discovery and development, medicinal chemistry, and biochemistry. DMAP is a colorless, crystalline solid and is soluble in water, alcohol, and other polar solvents.

Scientific Research Applications

1-(2-Dimethylaminoacetyl)-piperidin-4-one has a wide range of applications in scientific research. It is commonly used as a catalyst for organic reactions such as the Mannich reaction, the Biginelli reaction, and the Mitsunobu reaction. It is also used as a protecting group for amino acids, peptides, and proteins. 1-(2-Dimethylaminoacetyl)-piperidin-4-one is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

1-(2-Dimethylaminoacetyl)-piperidin-4-one acts as a Lewis acid, which is a type of acid that can accept electrons from a Lewis base. This allows 1-(2-Dimethylaminoacetyl)-piperidin-4-one to act as a catalyst in organic reactions by providing a source of electrons to the reactants.

Biochemical And Physiological Effects

1-(2-Dimethylaminoacetyl)-piperidin-4-one has no known biochemical or physiological effects. It is an inert molecule that does not interact with biological molecules.

Advantages And Limitations For Lab Experiments

The main advantages of using 1-(2-Dimethylaminoacetyl)-piperidin-4-one in laboratory experiments are its low cost, its availability, its ease of use, and its versatility. It can be used as a catalyst for a variety of organic reactions and as a protecting group for amino acids, peptides, and proteins. The main limitation of using 1-(2-Dimethylaminoacetyl)-piperidin-4-one is that it is not suitable for use in biological systems, as it is an inert molecule that does not interact with biological molecules.

Future Directions

For 1-(2-Dimethylaminoacetyl)-piperidin-4-one include further exploration of its use as a catalyst for organic reactions, its use as a protecting group for amino acids, peptides, and proteins, as well as its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the mechanisms of action of 1-(2-Dimethylaminoacetyl)-piperidin-4-one could lead to the development of new applications for this versatile molecule.

properties

IUPAC Name

1-[2-(dimethylamino)acetyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-10(2)7-9(13)11-5-3-8(12)4-6-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSHFKVTQSFPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)acetyl]piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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